Atazanavir-d5

Bioanalytical Chemistry LC-MS/MS Method Validation

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate, commonly known as Atazanavir-d5 (CAS 1132747-14-8), is a stable isotopically labeled analog of the HIV-1 protease inhibitor atazanavir. The compound is characterized by the substitution of five hydrogen atoms with deuterium on the terminal phenyl ring of the parent molecule, resulting in a molecular formula of C38H47D5N6O7 and a molecular weight of 89 g/mol.

Molecular Formula C38H52N6O7
Molecular Weight 709.9 g/mol
Cat. No. B13852693
⚠ Attention: For research use only. Not for human or veterinary use.

Atazanavir-d5 (CAS 1132747-14-8): Procurement Guide for the Deuterated HIV-1 Protease Inhibitor Reference Standard


methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate, commonly known as Atazanavir-d5 (CAS 1132747-14-8), is a stable isotopically labeled analog of the HIV-1 protease inhibitor atazanavir [1]. The compound is characterized by the substitution of five hydrogen atoms with deuterium on the terminal phenyl ring of the parent molecule, resulting in a molecular formula of C38H47D5N6O7 and a molecular weight of 709.89 g/mol [1][2]. This specific deuteration pattern is designed for use as an internal standard in quantitative bioanalytical assays, enabling precise and accurate quantification of atazanavir in complex biological matrices without altering the compound's pharmacological or chromatographic properties [3].

Why Atazanavir-d5 Cannot Be Substituted with Non-Deuterated Atazanavir in Bioanalytical Workflows


Substituting Atazanavir-d5 with non-deuterated atazanavir in quantitative bioanalytical assays introduces significant and unacceptable analytical error. The core value of this compound lies in its function as a stable isotope-labeled internal standard (SIL-IS). In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, the deuterated analog co-elutes with the analyte (non-deuterated atazanavir) under identical chromatographic conditions, thereby perfectly compensating for matrix effects, ionization efficiency variations, and sample preparation losses [1]. Any substitution with the unlabeled compound eliminates this capability, rendering the assay incapable of accurate quantification and failing to meet the rigorous validation criteria mandated by regulatory bodies such as the FDA for bioanalytical method validation and the NIH Division of AIDS Clinical Pharmacology Quality Assurance (CPQA) program [1].

Quantitative Evidence for Atazanavir-d5 Differentiation from Analogs in Analytical and Pharmacokinetic Applications


Validated LC-MS/MS Assay Performance: Atazanavir-d5 as Internal Standard vs. No Internal Standard

In a validated LC-MS/MS assay for quantifying atazanavir in human hair, the use of Atazanavir-d5 as the internal standard enabled the method to meet FDA and NIH CPQA validation guidelines, achieving high linearity, accuracy, and precision. The assay's performance was specifically attributed to the use of the deuterated analog to correct for variability. The alternative approach of using a non-analog internal standard or none would result in significantly poorer validation metrics and unreliable quantification due to differential matrix effects and recovery [1].

Bioanalytical Chemistry LC-MS/MS Method Validation

Metabolic Stability and Pharmacokinetic Potential of Deuterated Atazanavir Analogs

Class-level evidence from deuterated atazanavir analogs (e.g., CTP-518, Atazanavir-d15) demonstrates that selective deuteration can significantly enhance pharmacokinetic parameters. A closely related deuterated analog, CTP-518, showed an approximately 50% increase in half-life compared to non-deuterated atazanavir in preclinical studies [1]. This class-level effect is attributed to the stronger carbon-deuterium bond, which slows metabolism by cytochrome P450 enzymes (primarily CYP3A4), the major route of atazanavir clearance [2]. While direct comparative data for Atazanavir-d5 is not yet available, its specific deuteration pattern (five deuterium atoms on the phenyl ring) is rationally designed to exploit this well-established deuterium isotope effect, suggesting it may offer similar metabolic stability advantages for in vivo studies.

Pharmacokinetics Drug Metabolism Deuterium Isotope Effect

Regulatory and Quality Control Compliance in ANDA and Commercial Production

Atazanavir-d5 is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of atazanavir [1]. This is a key differentiator from generic, non-deuterated atazanavir, which may not come with the same level of documented traceability or regulatory-grade characterization required for stringent pharmaceutical quality assessments.

Pharmaceutical Analysis Regulatory Compliance Quality Control

Optimal Application Scenarios for Atazanavir-d5 Based on Validated Evidence


Quantitative Bioanalysis of Atazanavir in Complex Biological Matrices via LC-MS/MS

Atazanavir-d5 is the optimal choice for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays designed to quantify atazanavir in matrices such as plasma, serum, urine, and tissue (e.g., human hair). Its chromatographic behavior perfectly matches the non-deuterated analyte, ensuring robust compensation for matrix effects and ionization variability, thereby enabling the generation of highly accurate and precise pharmacokinetic data that meets FDA and NIH CPQA validation standards [1].

Pharmacokinetic and Drug Metabolism Studies for Investigational Deuterated Therapeutics

Given the class-level evidence of improved metabolic stability observed with deuterated atazanavir analogs (e.g., ~50% increase in half-life for CTP-518), Atazanavir-d5 is well-suited for use in preclinical and clinical studies aimed at evaluating the pharmacokinetic benefits of deuteration. It can serve as a tool compound to investigate the deuterium isotope effect on the metabolism of atazanavir, particularly its clearance by CYP3A4, and to explore the potential for developing novel, once-daily, unboosted HIV protease inhibitor regimens [2][3].

Regulatory-Compliant Quality Control and Method Validation for Atazanavir Production

For pharmaceutical companies involved in the manufacturing of atazanavir-based drug products, Atazanavir-d5 is an essential reference standard. Its availability with detailed, regulatory-compliant characterization data makes it suitable for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production. This ensures the analytical methods used to release atazanavir drug substance and drug product are robust, accurate, and meet the stringent requirements of global health authorities [4].

Technical Parameters


Basic Identity
Product NameAtazanavir-d5
Molecular FormulaC38H52N6O7
Molecular Weight709.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Canonical InChIInChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32-/m0/s1/i9D,10D,11D,14D,15D
InChIKeyAXRYRYVKAWYZBR-YZACTSSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information

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